molecular formula C28H48O2 B030145 gamma-Tocopherol CAS No. 54-28-4

gamma-Tocopherol

Cat. No.: B030145
CAS No.: 54-28-4
M. Wt: 416.7 g/mol
InChI Key: QUEDXNHFTDJVIY-DQCZWYHMSA-N
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Description

Gamma-Tocopherol is a type of vitamin E that belongs to the tocopherol family. It is a powerful antioxidant that plays a crucial role in maintaining overall health and well-being. The chemical structure of this compound consists of a chromanol ring with a hydroxyl group and a phytyl side chain. This unique structure allows it to scavenge free radicals and protect cells from oxidative damage. This compound is the most abundant form of vitamin E in the Western diet, commonly found in foods such as nuts, seeds, and vegetable oils .

Scientific Research Applications

Gamma-tocopherol has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to prevent the oxidation of sensitive compounds. In biology, this compound is studied for its role in protecting cells from oxidative stress and inflammation. In medicine, this compound is investigated for its potential to reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders. In industry, this compound is used as a natural preservative in food and cosmetic products .

Mechanism of Action

Safety and Hazards

During handling of gamma-Tocopherol, it is recommended to avoid formation of dust, contact with skin and eyes, and to wear suitable personal protective equipment . It is also advised to take precautionary measures against static discharges .

Future Directions

Despite advances in our knowledge of gamma-Tocopherol and its metabolites, several future directions may be pursued to further facilitate translation of the use of this compound for disease management and to address fundamental questions relevant to vitamin E biology .

Biochemical Analysis

Biochemical Properties

Gamma-Tocopherol consists of a polar chromanol ring and lipophilic prenyl chain with differences in the position and number of methyl groups . The polarity of this compound is mainly influenced by the number of methyl groups in the chromanol ring .

Cellular Effects

This compound acts as a potent antioxidant, deactivating photoproduced reactive oxygen species (ROS) and preventing lipids from oxidation when plants suffer drought stress . It plays a significant role in the plant’s response to various environmental stresses .

Molecular Mechanism

This compound methyltransferase (γ-TMT) catalyzes the formation of alpha-tocopherol in the tocopherol biosynthetic pathway . Over-expression of γ-TMT gene can increase the accumulation of alpha-tocopherol .

Temporal Effects in Laboratory Settings

The level of this compound changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that this compound serves as a biomarker for cancer and cardiovascular risk .

Metabolic Pathways

This compound biosynthesis takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Subcellular Localization

Given that it is synthesized in the plastids of higher plants , it is likely that it is localized within these organelles.

Preparation Methods

Gamma-tocopherol can be synthesized through various methods. One common approach involves the methylation of beta-tocopherol using methyl iodide in the presence of a base. Another method involves the reduction of gamma-tocotrienol using hydrogen gas and a palladium catalyst. Industrial production of this compound typically involves the extraction of tocopherols from vegetable oils, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Gamma-tocopherol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to this compound quinone in the presence of reactive oxygen species. Reduction reactions can convert this compound quinone back to this compound. Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Comparison with Similar Compounds

Gamma-tocopherol is one of the four tocopherols, the others being alpha-tocopherol, beta-tocopherol, and delta-tocopherol. While alpha-tocopherol is often considered the primary form of vitamin E due to its high bioavailability and antioxidant activity, this compound has unique properties that make it particularly effective at neutralizing reactive nitrogen species. This makes this compound especially valuable in combating inflammation and promoting cardiovascular health. Tocotrienols, another group of vitamin E compounds, also possess antioxidant properties but differ in their chemical structure and biological activity .

Properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDXNHFTDJVIY-DQCZWYHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049031
Record name (+)-gamma-Tocopherol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

226.20 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

128 mg/mL
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54-28-4
Record name (+)-γ-Tocopherol
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Record name gamma-Tocopherol
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Record name gamma-Tocopherol
Source DrugBank
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
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Record name (+)-gamma-Tocopherol
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Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name .GAMMA.-TOCOPHEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF1Z1238F
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Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-67.50 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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